molecular formula C10H13N3O B2385640 N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide CAS No. 2411241-32-0

N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide

Cat. No.: B2385640
CAS No.: 2411241-32-0
M. Wt: 191.234
InChI Key: GAHIRAMZSDDRSI-UHFFFAOYSA-N
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Description

N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide is a compound that features a cyclopropyl group attached to a prop-2-enamide moiety, with a 3-methylimidazol-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of 3-methylimidazole, which can be achieved through the methylation of imidazole using methanol in the presence of an acid catalyst . The cyclopropyl group can be introduced through a cyclopropanation reaction, and the prop-2-enamide moiety can be formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide is unique due to its combination of a cyclopropyl group and a prop-2-enamide moiety with a 3-methylimidazol-4-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[1-(3-methylimidazol-4-yl)cyclopropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-9(14)12-10(4-5-10)8-6-11-7-13(8)2/h3,6-7H,1,4-5H2,2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHIRAMZSDDRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2(CC2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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